Hemoglobin (64-76)

Description

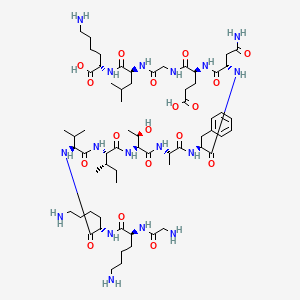

Structure

2D Structure

Properties

Molecular Formula |

C64H109N17O18 |

|---|---|

Molecular Weight |

1404.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1 |

InChI Key |

KBQFUUSAVGNATK-DKBRIIQZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Hemoglobin (64-76) Peptide: Sequence, Synthesis, and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hemoglobin (64-76) peptide, derived from the beta chain of murine hemoglobin, serves as a crucial tool in immunological research, particularly in the study of T-cell activation, tolerance, and autoimmunity. This technical guide provides a comprehensive overview of this peptide, including its amino acid sequence, methods for its synthesis and purification, and detailed experimental protocols for its application in immunology. Furthermore, this guide presents quantitative data from key studies in a structured format and visualizes the associated biological pathways and experimental workflows.

Peptide Sequence and Properties

The Hemoglobin (64-76) peptide is a 13-amino acid sequence from the d allele of the mouse hemoglobin beta chain.[1][2]

Table 1: Amino Acid Sequence and Physicochemical Properties of Hemoglobin (64-76) Peptide

| Property | Value |

| Full Amino Acid Sequence | Gly-Lys-Lys-Val-Ile-Thr-Ala-Phe-Asn-Glu-Gly-Leu-Lys |

| One-Letter Code | GKKVITAFNEGLK[1][2] |

| Molecular Formula | C64H109N17O18 |

| Molecular Weight | 1404.69 g/mol |

Synthesis and Purification

The synthesis of the Hemoglobin (64-76) peptide is typically achieved through solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the Hemoglobin (64-76) peptide.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Lysine) to the resin. Activate the Fmoc-protected lysine with HBTU and DIEA in DMF and add it to the resin. Allow the reaction to proceed for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Gly, Glu, Asn, Phe, Ala, Thr, Ile, Val, Lys, Lys, Gly).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Washing: Precipitate the peptide in cold ether and wash several times with ether to remove scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

-

Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Immunological Applications and Experimental Protocols

The Hemoglobin (64-76) peptide is a well-characterized T-cell epitope, particularly in the context of the I-Ek MHC class II molecule. It is extensively used to study the activation of CD4+ T-cells.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to antigen presentation.

Objective: To assess the proliferative response of Hb(64-76)-specific T-cells.

Materials:

-

3.L2 TCR transgenic mice (specific for Hb(64-76))[2]

-

Hemoglobin (64-76) peptide

-

Antigen-presenting cells (APCs), such as irradiated splenocytes

-

RPMI 1640 medium supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics

-

96-well flat-bottom plates

-

[3H]-thymidine

-

Cell harvester and scintillation counter

Procedure:

-

T-Cell Isolation: Isolate splenic T-cells from 3.L2 TCR transgenic mice.

-

APC Preparation: Prepare single-cell suspensions of splenocytes from a syngeneic mouse to be used as APCs. Irradiate the splenocytes to prevent their proliferation.

-

Cell Culture: In a 96-well plate, co-culture the isolated T-cells (e.g., 2 x 105 cells/well) with irradiated APCs (e.g., 5 x 105 cells/well).

-

Peptide Stimulation: Add the Hemoglobin (64-76) peptide at various concentrations (e.g., 0.01 to 10 µM) to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

[3H]-Thymidine Labeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.

Table 2: Representative T-Cell Proliferation Data

| Peptide Concentration (µM) | Mean CPM ± SD |

| 0 (No Peptide) | 500 ± 50 |

| 0.1 | 25,000 ± 2,000 |

| 1 | 80,000 ± 5,000 |

| 10 | 150,000 ± 10,000 |

Note: Data are hypothetical and for illustrative purposes.

Signaling Pathways in T-Cell Activation

The interaction of the Hemoglobin (64-76) peptide presented by an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade leading to T-cell activation.

Experimental Workflow: In Vivo T-Cell Priming

To study the in vivo effects of the Hemoglobin (64-76) peptide, researchers often immunize mice and analyze the subsequent T-cell response.

Conclusion

The Hemoglobin (64-76) peptide is an invaluable reagent for dissecting the molecular and cellular mechanisms of T-cell immunity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in immunology and related fields. The ability to synthesize this peptide and utilize it in robust in vitro and in vivo assays allows for the detailed investigation of T-cell responses and the development of novel immunomodulatory therapies.

References

An In-depth Technical Guide on the Discovery and Significance of the Hemoglobin (64-76) Epitope

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hemoglobin (64-76) peptide is a well-characterized T-cell epitope derived from the beta-chain of murine hemoglobin. Its discovery and subsequent investigation have provided profound insights into the molecular mechanisms of antigen presentation, T-cell recognition, and the induction of immune responses. This technical guide provides a comprehensive overview of the Hemoglobin (64-76) epitope, including its discovery, immunological significance, and the experimental methodologies used for its characterization. Quantitative data on its binding to Major Histocompatibility Complex (MHC) molecules and its ability to stimulate T-cell responses are summarized. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are also presented to aid researchers in the field.

Discovery and Immunological Significance

The Hemoglobin (64-76) epitope, with the amino acid sequence GKKVITAFNEGLK, was identified as an immunogenic peptide capable of eliciting a T-cell response.[1][2][3][4] This 13-amino acid peptide is a determinant that can be recognized by T-cells, playing a crucial role in the adaptive immune system. The significance of this epitope lies in its ability to bind to different MHC class II molecules, specifically I-Ek and I-Ak, in distinct registers and lengths. This plasticity in MHC binding demonstrates how a single amino acid sequence can generate diverse T-cell receptor (TCR) ligands.

Studies have shown that both I-Ek and I-Ak restricted T-cell hybridomas can be generated against the Hemoglobin (64-76) epitope. The binding to I-Ak is shifted by one residue compared to its binding to I-Ek and does not rely on a dominant anchor residue at the P1 position. Naturally processed Hemoglobin epitopes presented by I-Ak are typically longer (20-22 residues) compared to those presented by I-Ek (14-16 residues), suggesting that the absence of a dominant P1 anchor can be compensated for by the selection of longer peptides.

The primary T-cell contact residue of Hemoglobin (64-76) has been identified as asparagine at position 72. Substitution of this residue significantly impacts T-cell activation. The glutamic acid at position 73 is also crucial for the proliferative response of T-helper 1 (Th1) and T-helper 2 (Th2) clones. Furthermore, phenylalanine at position 71 has been shown to be critical for the T-cell response, particularly for Th1 cells and T-cell hybridomas, and plays a role in the peptide's affinity for I-Ek molecules.

Quantitative Data

MHC Binding Affinity

The binding affinity of the Hemoglobin (64-76) epitope and its analogs to MHC class II molecules is a critical determinant of its immunogenicity. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating stronger binding.

| Peptide/Analog | MHC Allele | IC50 (μM) | Reference |

| Hemoglobin (64-76) | I-Ek | Data not explicitly found in a quantitative format | |

| Hemoglobin (64-76) N72A | I-Ek | Data not explicitly found in a quantitative format | |

| Hemoglobin (64-76) N72T | I-Ek | Data not explicitly found in a quantitative format | |

| Hemoglobin (64-76) N72I | I-Ek | Data not explicitly found in a quantitative format | |

| Hemoglobin (64-76) N72Q | I-Ek | Data not explicitly found in a quantitative format | |

| Hemoglobin (64-76) N72E | I-Ek | Data not explicitly found in a quantitative format |

T-Cell Response

The functional consequence of MHC-peptide binding is the activation of T-cells, which can be measured by proliferation assays and cytokine release assays.

T-Cell Proliferation:

| T-Cell Clone | Stimulating Peptide | Concentration (μM) | Proliferation (cpm [3H]Thymidine incorporation) | Reference |

| 3.L2 T-cells | Hemoglobin (64-76) | 0.01 - 10 | Dose-dependent increase | |

| Clone I (Th0) | Hemoglobin (64-76) | 10 | ~120,000 | |

| Clone I (Th0) | 74L (G74L analog) | 10 | <10,000 |

Cytokine Production:

| T-Cell Clone | Stimulating Peptide | IL-2 (U/mL) | IFN-γ (U/mL) | IL-4 (pg/mL) | Reference |

| Clone I (Th0) | Hemoglobin (64-76) | >100 | 3,230 | 1,851 | |

| 3.L2 T-cell hybridoma | Hemoglobin (64-76) | Dose-dependent increase | Not specified | Not specified |

Experimental Protocols

Peptide Synthesis and Purification

Synthetic Hemoglobin (64-76) peptide and its analogs are typically generated using solid-phase peptide synthesis.

-

Synthesis: Peptides are synthesized on a peptide synthesizer using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Analysis: The purity and identity of the peptides are confirmed by mass spectrometry and amino acid analysis.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding of a peptide to purified MHC class II molecules in a competitive format.

-

Reagents:

-

Purified, soluble MHC class II molecules (e.g., I-Ek).

-

A high-affinity fluorescently labeled probe peptide.

-

Unlabeled competitor peptides (e.g., Hemoglobin (64-76) and its analogs).

-

Binding buffer.

-

-

Procedure:

-

A fixed concentration of MHC molecules and the fluorescently labeled probe peptide are incubated together.

-

Serial dilutions of the unlabeled competitor peptide are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence polarization of the mixture is measured. The binding of the fluorescent peptide to the larger MHC molecule slows its rotation, increasing the polarization.

-

The IC50 value is determined as the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe peptide.

-

T-Cell Proliferation Assay (CFSE-based)

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions.

-

Cell Preparation:

-

Isolate T-cells from the spleen or lymph nodes of immunized mice.

-

Label the T-cells with CFSE.

-

-

Co-culture:

-

Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs) that have been pulsed with the Hemoglobin (64-76) peptide or its analogs.

-

Incubate the co-culture for a period sufficient to allow for cell division (typically 3-5 days).

-

-

Analysis:

-

Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

-

Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of the percentage of proliferating cells and the number of divisions they have undergone.

-

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

-

Cell Incubation:

-

Add T-cells and peptide-pulsed APCs to the wells.

-

Incubate the plate to allow for T-cell activation and cytokine secretion. The secreted cytokine is captured by the antibody on the membrane in the vicinity of the secreting cell.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a colored precipitate.

-

-

Analysis:

-

Each spot on the membrane represents a single cytokine-secreting cell.

-

The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T-cells.

-

Mandatory Visualizations

Signaling Pathway

Caption: T-Cell activation signaling cascade initiated by Hemoglobin (64-76)-MHC binding.

Experimental Workflows

Caption: Workflow for the identification and characterization of T-cell epitopes.

Caption: Workflow for determining MHC-peptide binding affinity using fluorescence polarization.

Conclusion

The Hemoglobin (64-76) epitope has served as a valuable model system for dissecting the intricacies of T-cell immunology. Its well-defined sequence and immunological properties have enabled detailed studies on MHC-peptide interactions, TCR recognition, and the signaling pathways that govern T-cell activation and differentiation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the roles of T-cell epitopes in immunity and disease, and to design novel immunotherapies. The continued study of epitopes like Hemoglobin (64-76) will undoubtedly contribute to a deeper understanding of the adaptive immune system and the development of next-generation vaccines and treatments for a wide range of diseases.

References

Hemoglobin (64-76): A T Cell Inducing Determinant - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemoglobin peptide fragment spanning amino acids 64-76, derived from the β-chain of murine hemoglobin, serves as a significant model determinant for studying the induction of T cell responses. Its ability to bind to multiple Major Histocompatibility Complex (MHC) class II molecules and elicit a range of T cell responses, from activation to anergy, makes it a valuable tool for dissecting the molecular intricacies of T cell recognition and signaling. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the immunogenicity of Hemoglobin (64-76).

Data Presentation

The following tables summarize key quantitative data from studies on the interaction of Hemoglobin (64-76) and its analogs with MHC molecules and T cells.

Table 1: MHC Binding Characteristics of Hemoglobin (64-76)

| Peptide Sequence | MHC Allele | Binding Characteristics | Reference |

| GKKVITAFNEGLK | I-E^k | Binds effectively, forming a stable complex for T cell recognition. | [1][2] |

| GKKVITAFNEGLK | I-A^k | Binds in a different register and with a longer peptide length (20-22 residues) compared to I-E^k (14-16 residues). The binding does not rely on a dominant P1 anchor residue. | [1] |

Table 2: T Cell Responses to Hemoglobin (64-76) and Analogs

| T Cell Type | Peptide | Concentration | Observed Effect | Reference |

| Th1 Clone (PL.17) | Hb(64-76) | 100 µM | Maximum proliferation observed at 72-96 hours. | [3] |

| Th1 Clone (PL.17) | S70 (Ala to Ser at pos. 70) | 100 µM | No proliferation; induces anergy and antagonism. | [3] |

| Th1 Clone (PL.17) | Low-dose Hb(64-76) | 0.01 µM | Maximum proliferation observed at 24-48 hours. | |

| 3.L2 T cell hybridoma | Hb(64-76) | - | Activation and IL-2 production. | |

| 3.L2 T cell hybridoma | A72 (Asn to Ala at pos. 72) | - | Antagonizes the response to Hb(64-76). | |

| Th1 and Th2 clones | Gln72 (Asn to Gln at pos. 72) | - | No activation observed. | |

| Th1 and Th2 clones | Asp73 (Glu to Asp at pos. 73) | - | Required for proliferative response. | |

| Th0 Clone I | 74L (Gly to Leu at pos. 74) | - | Induces T cell unresponsiveness (anergy). |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

T Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen presentation.

-

Cell Preparation: Isolate splenocytes from immunized mice to serve as antigen-presenting cells (APCs). Prepare T cell clones or lines specific for Hb(64-76).

-

Assay Setup: Plate 5 x 10^5 splenocytes per well in a 96-well plate.

-

Peptide Stimulation: Add varying concentrations of the Hb(64-76) peptide or its analogs to the wells.

-

Co-culture: Add a specific number of T cells (e.g., 2 x 10^4 cells/well) to each well.

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 48-72 hours.

-

[3H]Thymidine Incorporation: Pulse the cells with 0.4-1.0 µCi of [3H]thymidine per well for the final 18 hours of incubation.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.

Peptide Competition Assay

This assay determines the relative binding affinity of a peptide for an MHC molecule.

-

Cell Preparation: Use an I-E^k-restricted T cell hybridoma and suitable APCs.

-

Assay Setup: Co-culture the T cell hybridoma and APCs.

-

Competition: Add a suboptimal, fixed concentration of a known stimulatory peptide (the "index peptide").

-

Inhibition: Add increasing concentrations of the competitor peptide (e.g., a substituted Hb(64-76) analog).

-

Incubation and Readout: After incubation, measure the T cell response (e.g., IL-2 production). A decrease in the response to the index peptide indicates that the competitor peptide is binding to the MHC molecule and preventing the presentation of the index peptide.

Generation of T Cell Hybridomas

T cell hybridomas are immortalized T cell lines that produce IL-2 upon stimulation, providing a stable system for studying T cell activation.

-

Immunization: Immunize mice with the Hb(64-76) peptide emulsified in Complete Freund's Adjuvant (CFA).

-

T Cell Isolation: After a set period, harvest draining lymph nodes and isolate T cells.

-

In Vitro Restimulation: Restimulate the isolated T cells in vitro with the Hb(64-76) peptide and irradiated splenocytes as APCs.

-

Fusion: Fuse the activated T cells with the BW5147 thymoma cell line using polyethylene glycol (PEG).

-

Selection and Cloning: Select for hybrid cells in HAT (hypoxanthine-aminopterin-thymidine) medium and screen for Hb(64-76)-specific IL-2 production. Clone positive wells by limiting dilution.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the T cell response to Hemoglobin (64-76).

Caption: T Cell activation initiated by the recognition of the Hb(64-76)/MHC complex.

References

The Role of Hemoglobin (64-76) in T Cell Receptor Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the hemoglobin peptide fragment 64-76 (Hb(64-76)) in the study of T cell receptor (TCR) interactions and T cell activation. Hb(64-76), presented by the murine MHC class II molecule I-Ek, has become a cornerstone model system for dissecting the fine specificity of TCR recognition, understanding the molecular basis of T cell activation, and investigating phenomena such as T cell anergy and antagonism. This guide provides a comprehensive overview of the key findings, quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the Hb(64-76):I-Ek/TCR interaction.

Core Concepts and Significance

The interaction between a T cell receptor and a peptide-MHC (pMHC) complex is a critical event in the adaptive immune response. The Hb(64-76) system has been instrumental in elucidating the exquisite sensitivity of this interaction. Studies using this peptide have demonstrated that even single amino acid substitutions within the peptide or the TCR can dramatically alter the T cell response, leading to a spectrum of outcomes from full activation to partial activation, anergy, or antagonism.[1][2][3] This has profound implications for understanding autoimmune diseases, where self-peptides can trigger T cell responses, and for the rational design of immunotherapies, such as peptide-based vaccines and treatments for autoimmune disorders.

Quantitative Analysis of Hb(64-76) and Altered Peptide Ligand Interactions with T Cell Receptors

The affinity and kinetics of the TCR-pMHC interaction are key determinants of the T cell response. Surface Plasmon Resonance (SPR) has been a primary technique for quantifying these interactions in the Hb(64-76) system. The following tables summarize key quantitative data from studies involving the 3.L2 TCR, which is specific for Hb(64-76)/I-Ek, and its variants.

| TCR | Peptide Ligand | MHC | Affinity (KD) µM | Association Rate (kon) M-1s-1 | Dissociation Rate (koff) s-1 | Reference |

| n3.L2 | Hb(64-76) | I-Ek | 16 | 1.1 x 103 | 1.8 x 10-2 | [4] |

| M2 | Hb(64-76) | I-Ek | 4.3 | 4.1 x 103 | 1.8 x 10-2 | [4] |

| 3.L2 | Hb(64-76) | I-Ek | ~10.8s (half-life) | - | - | |

| 3.L2 | Hb(64-I72-76) | I-Ek | ~2.3-3.4s (half-life) | - | - |

Table 1: TCR Binding Affinities and Kinetics for Hb(64-76) and its Analogs. This table presents the equilibrium dissociation constants (KD), and kinetic rate constants for the interaction between the n3.L2 and M2 TCRs with the Hb(64-76)/I-Ek complex.

| T Cell Clone/Hybridoma | Peptide | Agonist Concentration for Half-Maximal Response (SD50) (µM) | T Cell Response Measured | Reference |

| 3.L2 | Hb(64-76) | 0.1 - 1 | Proliferation, IL-2 Production | |

| PL.17 | Hb(64-76) | 0.01 | Proliferation | |

| PL.17 | S70 (APL) | >100 | No Proliferation | |

| n3.L2 Hybridoma | Hb(64-76) | ~0.1 | IL-2 Production | |

| M2 Hybridoma | Hb(64-76) | ~0.1 | IL-2 Production |

Table 2: T Cell Functional Responses to Hb(64-76) and Altered Peptide Ligands. This table summarizes the effective concentrations of Hb(64-76) and its altered peptide ligands (APLs) required to elicit T cell responses.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in TCR studies. The following sections provide protocols for key assays used in the investigation of Hb(64-76)-specific T cell responses.

T Cell Proliferation Assay (CFSE-based)

This protocol describes a common method to measure T cell proliferation by dye dilution using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Hb(64-76) peptide and its analogs

-

Splenocytes from 3.L2 TCR transgenic mice

-

Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a compatible mouse strain

-

Complete RPMI-1640 medium

-

CFSE (5 mM stock in DMSO)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Prepare T cells: Isolate splenocytes from a 3.L2 TCR transgenic mouse and prepare a single-cell suspension.

-

CFSE Labeling:

-

Wash cells with PBS.

-

Resuspend cells at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the labeling by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

-

Incubate on ice for 5 minutes, then wash the cells twice with complete medium.

-

-

Cell Plating and Stimulation:

-

Resuspend CFSE-labeled T cells at 2 x 106 cells/mL in complete medium.

-

Plate 1 x 105 labeled T cells per well in a 96-well plate.

-

Add 1 x 105 irradiated APCs to each well.

-

Add the Hb(64-76) peptide or its analogs at various concentrations (e.g., from 0.01 µM to 10 µM). Include a no-peptide control.

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from the plates.

-

Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).

-

Analyze the cells using a flow cytometer, gating on the CD4+ T cell population.

-

Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IFN-γ, IL-4) secretion by T cells in response to peptide stimulation using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Supernatants from T cell cultures stimulated as described in the proliferation assay.

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Detection antibody conjugated to an enzyme (e.g., HRP).

-

Recombinant cytokine standard.

-

Substrate for the enzyme (e.g., TMB).

-

Stop solution.

-

Wash buffer.

-

Plate reader.

Procedure:

-

Prepare Samples: Collect supernatants from T cell cultures at various time points (e.g., 24, 48, 72 hours) after stimulation with Hb(64-76) peptides. Centrifuge to remove cells and debris.

-

ELISA Protocol:

-

Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

-

Wash the plate multiple times with wash buffer.

-

Add the detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate again.

-

Add the enzyme substrate and incubate in the dark until a color develops.

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

TCR Antagonism Assay

This protocol is designed to assess the ability of an altered peptide ligand to inhibit the response of a T cell to its cognate agonist peptide.

Materials:

-

Hb(64-76) (agonist peptide)

-

Altered peptide ligand (potential antagonist)

-

3.L2 T cell hybridoma or clone

-

APCs

-

Complete RPMI-1640 medium

-

96-well flat-bottom plates

-

IL-2 ELISA kit

Procedure:

-

APC and Agonist Loading: Plate APCs (5 x 104 cells/well) in a 96-well plate. Add a suboptimal, fixed concentration of the agonist Hb(64-76) peptide (a concentration that gives a submaximal IL-2 response). Incubate for 2-4 hours at 37°C.

-

Addition of Antagonist: Add increasing concentrations of the altered peptide ligand to the wells. Include a control with no antagonist. Incubate for 1 hour at 37°C.

-

T Cell Addition: Add T cells (e.g., 5 x 104 cells/well) to each well.

-

Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Readout: Collect the culture supernatants and measure the IL-2 concentration by ELISA as described above. A decrease in IL-2 production in the presence of the altered peptide ligand indicates TCR antagonism.

Signaling Pathways in Hb(64-76) Mediated T Cell Activation

The engagement of the TCR by the Hb(64-76)/I-Ek complex initiates a cascade of intracellular signaling events, leading to T cell activation. Altered peptide ligands can modulate this signaling cascade, resulting in different functional outcomes.

Figure 1: TCR Signaling Pathway upon Hb(64-76) Recognition. This diagram illustrates the key signaling events initiated by the interaction of the TCR with the Hb(64-76)/I-Ek complex. Altered peptide ligands can lead to incomplete phosphorylation of downstream signaling molecules like ZAP70, resulting in altered T cell responses.

Experimental Workflow for Studying Hb(64-76) Specific T Cell Responses

The following diagram outlines a typical experimental workflow for characterizing the response of Hb(64-76)-specific T cells to the native peptide and its altered versions.

Figure 2: Experimental Workflow. This diagram shows a typical workflow for investigating the effects of Hb(64-76) and its APLs on T cell responses.

Conclusion and Future Directions

The study of the Hb(64-76) peptide has been invaluable in shaping our current understanding of TCR recognition and T cell activation. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers entering this field. Future research will likely continue to leverage this model system to explore more complex aspects of T cell biology, such as the role of the tumor microenvironment in modulating T cell responses and the development of next-generation immunotherapies with enhanced specificity and efficacy. The principles learned from the Hb(64-76) system will undoubtedly continue to guide the development of novel strategies for treating cancer, autoimmune diseases, and infectious diseases.

References

- 1. Complete dissection of the Hb(64-76) determinant using T helper 1, T helper 2 clones, and T cell hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the initiation of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Subtle changes in TCRα CDR1 profoundly increase the sensitivity of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Processing of the Hemoglobin (64-76) Epitope: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemoglobin (Hb) fragment spanning amino acids 64-76 (GKKVITAFNEGLK) represents a well-characterized, immunodominant T-cell epitope in the context of the murine MHC class II molecule, I-Ek. Its processing and presentation by antigen-presenting cells (APCs) are critical events in the initiation of a T-helper cell response. This technical guide provides a comprehensive overview of the core mechanisms governing the natural processing of the Hb(64-76) epitope, intended to serve as a valuable resource for researchers in immunology and drug development. The guide details the cellular and molecular pathways, presents key quantitative data, outlines experimental protocols, and provides visual representations of the critical processes involved.

Section 1: The Natural Processing Pathway of Hemoglobin (64-76)

The generation of the Hb(64-76) epitope for presentation on MHC class II molecules is a multi-step process that begins with the uptake of hemoglobin by professional APCs, such as dendritic cells and macrophages, and culminates in the display of the peptide-MHC complex on the cell surface for T-cell recognition.

Hemoglobin Uptake and Trafficking

Hemoglobin is primarily taken up by APCs through phagocytosis of senescent erythrocytes or endocytosis of cell-free hemoglobin.[1][2] Once internalized, the hemoglobin-containing vesicles traffic through the endocytic pathway, progressively acidifying as they mature from early endosomes to late endosomes and finally fusing with lysosomes.[1][3] This acidic environment is crucial for the activation of resident proteases that will degrade the hemoglobin protein.

Enzymatic Processing in Endosomal/Lysosomal Compartments

The acidic milieu of the late endosomes and lysosomes activates a cascade of proteases, primarily from the cathepsin family, which are responsible for the proteolytic degradation of hemoglobin.[4] While the precise sequence of enzymatic cleavage events that generate the exact Hb(64-76) fragment is not fully elucidated, studies suggest the involvement of several key cathepsins:

-

Cathepsin D : As an aspartic protease, cathepsin D is thought to be involved in the initial breakdown of the globular hemoglobin structure, making it more accessible to other proteases.

-

Cathepsin B, L, and S : These cysteine proteases play a crucial role in the further processing of hemoglobin fragments. Their distinct cleavage specificities contribute to the generation of a diverse pool of peptides, including the Hb(64-76) epitope. Cathepsin S, in particular, is known to be critical for the final stages of invariant chain (Ii) degradation, a necessary step for peptide loading onto MHC class II molecules.

The logical workflow for the processing of the Hemoglobin (64-76) epitope is depicted in the following diagram:

Section 2: Quantitative Data on Hb(64-76) Interactions

The interaction of the Hb(64-76) epitope with MHC class II molecules and the subsequent recognition by T-cell receptors (TCRs) are governed by specific binding affinities and kinetics. This section summarizes key quantitative data from various studies.

MHC Class II Binding Affinity

The binding affinity of the Hb(64-76) peptide and its analogs to I-Ek and I-Ak has been determined using competitive binding assays, with results typically reported as the concentration required to inhibit the binding of a fluorescently labeled reference peptide by 50% (IC50).

| Peptide Sequence | MHC Allele | IC50 (µM) | Reference |

| GKKVITAFNEGLK (Hb 64-76) | I-Ek | 0.1 - 1.0 | |

| GKKVITAFA EGLK (N72A) | I-Ek | >100 | |

| GKKVITAFQ EGLK (N72Q) | I-Ek | >100 |

Lower IC50 values indicate higher binding affinity.

TCR-pMHC Interaction Kinetics

The interaction between the TCR and the peptide-MHC class II (pMHCII) complex is a dynamic process characterized by association (kon) and dissociation (koff) rates, which determine the overall affinity (KD). These parameters are critical for T-cell activation.

| TCR | Ligand (Peptide/MHC) | kon (M-1s-1) | koff (s-1) | KD (µM) | Reference |

| 3.L2 | Hb(64-76)/I-Ek | 5.6 x 103 | 0.095 | 17 | |

| 3.L2 | Hb(64-76, N72Q)/I-Ek | Not Determined | Not Determined | >300 |

KD is calculated as koff/kon. A lower KD value indicates a higher affinity interaction.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments used to study the natural processing of the Hemoglobin (64-76) epitope.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of Hb(64-76)-specific T-cells in response to antigen presentation by APCs.

Materials:

-

Hb(64-76)-specific T-cell clone or hybridoma

-

Antigen-presenting cells (e.g., splenocytes)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

-

Hemoglobin protein or Hb(64-76) peptide

-

[3H]-Thymidine

-

96-well round-bottom culture plates

-

Cell harvester

-

Scintillation counter and fluid

Protocol:

-

Prepare a single-cell suspension of APCs (e.g., splenocytes) in complete RPMI-1640 medium.

-

Seed 2 x 105 APCs per well in a 96-well plate.

-

Add varying concentrations of hemoglobin protein or Hb(64-76) peptide to the wells. Include a no-antigen control.

-

Add 5 x 104 Hb(64-76)-specific T-cells to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Pulse the cells by adding 1 µCi of [3H]-thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Dry the filter mat and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).

In Vitro Digestion of Hemoglobin by Cathepsins

This assay assesses the ability of specific cathepsins to cleave hemoglobin and generate fragments.

Materials:

-

Purified hemoglobin

-

Recombinant human Cathepsin D and Cathepsin B

-

Digestion buffer (e.g., 100 mM sodium acetate, pH 4.5 for Cathepsin D; 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for Cathepsin B)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain

Protocol:

-

Prepare a reaction mixture containing purified hemoglobin (e.g., 1 mg/mL) in the appropriate digestion buffer.

-

Add the specific cathepsin (e.g., 1:100 enzyme to substrate ratio) to initiate the reaction. Include a no-enzyme control.

-

Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the digestion products by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize the hemoglobin fragments. The appearance of lower molecular weight bands over time indicates proteolytic activity.

Mass Spectrometry Analysis of Naturally Processed Peptides

This method allows for the identification of peptides, including Hb(64-76), that are naturally processed and presented by APCs.

Materials:

-

Large number of APCs (e.g., 108 - 109 cells)

-

Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Affinity column with anti-I-Ek antibody

-

Elution buffer (e.g., 0.1% trifluoroacetic acid)

-

Reversed-phase HPLC system

-

Mass spectrometer (e.g., ESI-MS/MS)

Protocol:

-

Culture a large number of APCs and pulse them with hemoglobin.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Pass the lysate over an anti-I-Ek affinity column to capture MHC-peptide complexes.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the bound MHC-peptide complexes with an acidic elution buffer.

-

Separate the peptides from the MHC molecules by ultrafiltration or reversed-phase chromatography.

-

Analyze the peptide mixture by LC-MS/MS.

-

Identify the peptide sequences by searching the fragmentation data against a protein database containing the hemoglobin sequence.

Section 4: Signaling Pathways and Logical Relationships

The recognition of the Hb(64-76)-I-Ek complex by a specific TCR initiates a cascade of intracellular signaling events leading to T-cell activation.

Conclusion

The natural processing of the Hemoglobin (64-76) epitope is a complex and highly regulated process that is fundamental to the adaptive immune response. Understanding the intricacies of hemoglobin uptake, enzymatic degradation, MHC class II loading, and TCR recognition is paramount for the rational design of vaccines and immunotherapies. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to modulate immune responses for therapeutic benefit. Further research into the precise enzymatic cleavage sites and the factors influencing epitope selection will continue to refine our understanding and open new avenues for immunological intervention.

References

Hemoglobin (64-76): A Key Peptide in Autoimmune Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The hemoglobin peptide spanning amino acids 64-76 of the murine β-chain, denoted as Hemoglobin (64-76) or Hb(64-76), has emerged as a critical tool in the field of autoimmune research. This peptide, with the sequence GKKVITAFNEGLK, is a well-characterized immunodominant epitope recognized by CD4+ T cells in the context of the I-E^k major histocompatibility complex (MHC) class II molecule.[1] Its significance lies in its utility as a model antigen to dissect the fundamental mechanisms of T cell activation, tolerance, and anergy, which are central to the pathogenesis of autoimmune diseases.

The study of T cell responses to Hb(64-76) and its altered peptide ligands (APLs) has provided profound insights into how subtle changes in the T cell receptor (TCR)-peptide-MHC interaction can dramatically alter the outcome of an immune response, shifting it from full activation to a state of unresponsiveness or anergy.[2] This makes the Hb(64-76) system an invaluable platform for investigating the drivers of autoimmunity and for the preclinical evaluation of novel immunomodulatory therapies. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with Hb(64-76) in the context of autoimmune research.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing the Hb(64-76) peptide and its variants to probe T cell responses.

Table 1: T Cell Receptor (TCR) Binding Affinities and Kinetics for Hb(64-76) and Altered Peptide Ligands (APLs)

| TCR Clone | Peptide Ligand | Amino Acid Substitution | Affinity (K_D) (μM) | On-rate (k_on) (M⁻¹s⁻¹) | Off-rate (k_off) (s⁻¹) | Reference |

| n3.L2 | Hb(64-76) (Wild-type) | None | 16.6 | Not specified | Not specified | [1] |

| M2 | Hb(64-76) (Wild-type) | K25E, T28S (in TCRα CDR1) | 4.3 | Increased | No significant change | [1] |

| 3.L2 | Q72 | Asn72 -> Gln | >100 (weak) | Not specified | Not specified | [3] |

| 3.L2 | D73 | Glu73 -> Asp | Not specified | Not specified | Not specified |

Table 2: T Cell Proliferative Responses to Hb(64-76) and APLs

| T Cell Clone | Peptide Stimulant | Concentration (μM) | Proliferation (cpm [³H]thymidine incorporation) | Reference |

| 3.L2 transgenic T cells | Hb(64-76) | Not specified | ~17,000 | |

| I72-selected CD4-/- T cells | Hb(64-76) | 10 | >60,000 | |

| I72-selected CD4-/- T cells | T72 (Weak agonist) | 10 | ~20,000 | |

| I72-selected CD4-/- T cells | I72 (Antagonist) | 10 | <1,000 | |

| I72-selected CD4-/- T cells | Q72 (Null ligand) | 10 | <1,000 |

Table 3: Cytokine Production by T Helper Cell Clones in Response to Hb(64-76)

| T Cell Clone | Cytokine | Concentration | Reference |

| Clone I (Th0) | IL-2 | Not specified | |

| Clone I (Th0) | IL-4 | 1,851 pg/ml | |

| Clone I (Th0) | IFN-γ | 3,230 U/ml |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in autoimmune research. Below are protocols for key assays involving the Hb(64-76) peptide.

Protocol 1: Murine T Cell Proliferation Assay

This protocol is designed to measure the proliferative response of Hb(64-76)-specific T cells upon antigen stimulation.

Materials:

-

Hb(64-76) peptide and its APLs

-

Complete RPMI-1640 medium (supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics)

-

Single-cell suspension of splenocytes from TCR transgenic mice (e.g., N3.L2) as responder T cells

-

Splenocytes from a compatible mouse strain (e.g., B6.AKR) as antigen-presenting cells (APCs), irradiated or treated with mitomycin C to prevent their proliferation

-

96-well flat-bottom microtiter plates

-

[³H]thymidine

-

Cell harvester and liquid scintillation counter

Procedure:

-

Prepare a single-cell suspension of responder T cells from the spleen or lymph nodes of TCR transgenic mice.

-

Prepare APCs by irradiating or treating a single-cell suspension of splenocytes with mitomycin C.

-

Plate the APCs in a 96-well plate at a density of 5 x 10⁵ cells per well.

-

Add the Hb(64-76) peptide or APLs at various concentrations to the wells containing APCs.

-

Add 2 x 10⁵ responder T cells to each well.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells by adding 0.4-1.0 µCi of [³H]thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.

Protocol 2: In Vitro T Cell Anergy Induction

This protocol describes the induction of a state of unresponsiveness (anergy) in Hb(64-76)-specific T cells using an altered peptide ligand.

Materials:

-

Hb(64-76)-specific T cell clone (e.g., a Th1 or Th0 clone)

-

Altered peptide ligand of Hb(64-76) known to be anergic, such as a peptide with a substitution at a key TCR contact residue.

-

Live antigen-presenting cells (APCs)

-

Complete RPMI-1640 medium

-

Recombinant IL-2

-

Ficoll-Paque for separating live cells

Procedure:

-

Culture the Hb(64-76)-specific T cell clone with live APCs in the presence of a high concentration of the anergizing APL for 5-7 days.

-

As a control, culture the T cells with APCs and an optimal concentration of the wild-type Hb(64-76) peptide.

-

After the induction phase, harvest the T cells and separate them from the APCs and dead cells using a Ficoll density gradient.

-

Wash the T cells thoroughly to remove any residual peptide.

-

Re-stimulate the anergized T cells and the control T cells with fresh APCs and the wild-type Hb(64-76) peptide in a standard proliferation assay (as described in Protocol 1).

-

Anergic T cells will show a significantly reduced proliferative response and cytokine production compared to the control T cells.

Signaling Pathways and Experimental Workflows

The interaction of the TCR with the Hb(64-76)/I-E^k complex initiates a cascade of intracellular signaling events that determine the T cell's fate. Altered peptide ligands can modify this signaling cascade, leading to different functional outcomes.

TCR Signaling Cascade upon Hb(64-76) Engagement

Upon recognition of the Hb(64-76) peptide presented by an APC, the TCR, along with the CD4 co-receptor, engages the pMHC complex. This initiates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. ZAP-70 is then recruited to the phosphorylated ITAMs and is subsequently activated, leading to the phosphorylation of downstream adapter proteins and the activation of multiple signaling pathways, including the calcium-NFAT pathway, the Ras-MAPK pathway, and the PKC-NF-κB pathway. These pathways culminate in cytokine production, proliferation, and differentiation of the T cell. Antagonist APLs can lead to partial phosphorylation of the TCRζ chain, which is insufficient to recruit and activate ZAP-70 effectively, resulting in an abortive signal that can lead to anergy.

Caption: TCR signaling cascade initiated by Hb(64-76) peptide recognition.

Experimental Workflow: Induction and Assessment of T Cell Anergy

The following diagram illustrates the workflow for inducing and evaluating T cell anergy using Hb(64-76) and an altered peptide ligand. This process is fundamental to understanding peripheral tolerance mechanisms.

Caption: Workflow for T cell anergy induction and assessment.

Conclusion

The Hemoglobin (64-76) peptide system has proven to be a robust and versatile model for investigating the intricacies of T cell-mediated immunity and autoimmunity. The ability to generate a spectrum of T cell responses, from full activation to profound anergy, by introducing subtle modifications to the peptide sequence, provides a powerful tool for researchers. The quantitative data, detailed protocols, and understanding of the underlying signaling pathways presented in this guide are intended to facilitate further research in this critical area. A deeper understanding of the mechanisms governing T cell tolerance, as elucidated through the Hb(64-76) model, holds significant promise for the development of novel therapeutic strategies for a wide range of autoimmune disorders.

References

- 1. Subtle changes in TCRα CDR1 profoundly increase the sensitivity of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistence of Peptide-induced CD4+ T cell Anergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIGH-AFFINITY T CELL RECEPTOR DIFFERENTIATES COGNATE PEPTIDE-MHC AND ALTERED PEPTIDE LIGANDS WITH DISTINCT KINETICS AND THERMODYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Immunogenicity of Hemoglobin (64-76): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary immunogenicity studies of the hemoglobin fragment 64-76 (Hb(64-76)). The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the T-cell response to this peptide, methodologies for its assessment, and the associated signaling pathways.

Data Presentation: T-Cell Response to Hemoglobin (64-76)

The immunogenicity of Hb(64-76) has been primarily characterized by its ability to activate CD4+ T helper (Th) cells, specifically Th1 and Th2 clones. The following tables summarize the key findings from various in-vitro studies, including T-cell proliferation, cytokine release, and the effects of altered peptide ligands (APLs).

T-Cell Proliferation in Response to Hb(64-76) and Altered Peptide Ligands (APLs)

T-cell proliferation is a primary indicator of an immunogenic response. Studies have utilized the tritiated thymidine ([³H]TdR) incorporation assay to quantify the proliferative response of T-cell clones to Hb(64-76). The data is often presented as a stimulation index (SI), which is the ratio of radioactivity in stimulated cells to unstimulated cells.

| Peptide Ligand | Concentration (µM) | T-Cell Clone | Observed Proliferative Response | Reference |

| Hb(64-76) | 0.01 - 100 | PL.17 | Dose-dependent proliferation | [1] |

| Hb(64-76) | 10 | Clone I | Significant proliferation | [2] |

| S70 (APL) | 100 | PL.17 | No significant proliferation | [1] |

| 74L (APL) | 10 | Clone I | Minimal proliferation | [2] |

| Hb(64-76) | 0.1 | Clone I | Comparable to 10 µM 74L | [2] |

Cytokine Secretion Profile upon Stimulation with Hb(64-76)

The activation of T-cells by Hb(64-76) results in the secretion of a profile of cytokines characteristic of the responding T-cell subset. Th1 cells are typically associated with the production of IL-2 and IFN-γ, while Th2 cells produce IL-4.

| T-Cell Clone | Stimulating Ligand | Concentration (µM) | IL-2 Production | IFN-γ Production (U/mL) | IL-4 Production (pg/mL) | Reference |

| Clone I (Th0) | Hb(64-76) | 10 | Detected | 3,230 | 1,851 | |

| Clone I (Th0) | 74L (APL) | 10 | Minimal | Not reported | Not reported | |

| PL.17 (Th1) | Hb(64-76) | Not specified | Detected | Not reported | Not applicable |

Key Amino Acid Residues in Hb(64-76) for T-Cell Activation and MHC Binding

Alanine scanning mutagenesis and the use of altered peptide ligands have identified critical amino acid residues within the Hb(64-76) sequence (GKKVITAFNEGLK) that are essential for its immunogenicity.

| Position | Original Amino Acid | Role in Immunogenicity | Reference |

| 71 | Phenylalanine (F) | Critical for MHC (I-Ek) binding | |

| 72 | Asparagine (N) | Primary T-cell contact residue | |

| 73 | Glutamic acid (E) | Required for proliferative response | |

| 69, 70, 76 | Valine (V), Isoleucine (I), Lysine (K) | Secondary T-cell contact residues |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary immunogenicity studies of Hb(64-76).

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the proliferation of T-cells upon stimulation with an antigen.

Materials:

-

T-cell clones specific for Hb(64-76) (e.g., PL.17, Clone I)

-

Antigen-Presenting Cells (APCs) (e.g., irradiated spleen cells)

-

Hb(64-76) peptide and APLs

-

Complete RPMI 1640 medium

-

[³H]Thymidine

-

96-well round-bottom plates

-

Cell harvester and liquid scintillation counter

Protocol:

-

Prepare a single-cell suspension of APCs and irradiate them to prevent their proliferation.

-

Seed the 96-well plates with T-cells (e.g., 2 x 10⁵ cells/well) and APCs (e.g., 5 x 10⁵ cells/well).

-

Add the Hb(64-76) peptide or APLs at various concentrations to the wells in triplicate. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells by adding 1 µCi of [³H]Thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the Stimulation Index (SI) = (mean cpm of stimulated wells) / (mean cpm of unstimulated wells).

Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine secreted by T-cells in response to antigenic stimulation.

Materials:

-

Supernatants from T-cell proliferation assays

-

Cytokine-specific ELISA kits (e.g., for IL-2, IFN-γ, IL-4)

-

ELISA plate reader

Protocol:

-

Collect the culture supernatants from the T-cell proliferation assay before the addition of [³H]Thymidine (typically at 24-48 hours).

-

Centrifuge the supernatants to remove any cells and debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking the plate to prevent non-specific binding.

-

Adding the culture supernatants and standards to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

-

Read the absorbance of each well using an ELISA plate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a peptide to purified MHC class II molecules.

Materials:

-

Purified, soluble MHC class II molecules (e.g., I-Ek)

-

Fluorescently labeled high-affinity reference peptide

-

Unlabeled competitor peptides (e.g., Hb(64-76))

-

Assay buffer

-

384-well black plates

-

Fluorescence polarization plate reader

Protocol:

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled reference peptide and the purified MHC class II molecules.

-

Add a serial dilution of the unlabeled competitor peptide (Hb(64-76)) to the wells.

-

Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The binding of the fluorescent peptide to the MHC molecule results in a high polarization value. The competitor peptide will displace the fluorescent peptide, leading to a decrease in polarization.

-

Plot the fluorescence polarization values against the concentration of the competitor peptide to determine the IC₅₀ value (the concentration of competitor peptide that inhibits 50% of the binding of the fluorescent peptide).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks in the study of Hb(64-76) immunogenicity.

Caption: Experimental workflow for in-vitro T-cell activation by Hb(64-76).

References

Methodological & Application

Application Notes and Protocols for Hemoglobin (64-76) T Cell Activation Assay

Introduction

The hemoglobin peptide (64-76) is a well-characterized immunogenic peptide derived from the beta-chain of murine hemoglobin. It is extensively used as a model antigen to study the mechanisms of T cell activation, differentiation, and tolerance. This document provides detailed protocols for inducing and measuring the activation of T cells in response to the hemoglobin (64-76) peptide, intended for researchers, scientists, and drug development professionals. The protocols described herein cover T cell stimulation and subsequent analysis of activation through proliferation assays and flow cytometry.

Principle of the Assay

T cell activation is initiated through the interaction of the T cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on the surface of an antigen-presenting cell (APC). The hemoglobin (64-76) peptide is presented by the MHC class II molecule, I-Ek, primarily activating CD4+ T helper (Th) cells.[1][2] Upon successful recognition, a signaling cascade is initiated within the T cell, leading to cellular proliferation, cytokine production, and the upregulation of activation markers.[3][4] This assay allows for the quantitative assessment of these activation events.

Key Amino Acid Residues for T Cell Activation

Studies involving amino acid substitutions in the hemoglobin (64-76) peptide have identified critical residues for T cell activation.[1] Asparagine at position 72 is the primary T cell contact residue, and its substitution abrogates the T cell response. Phenylalanine at position 71 is crucial for binding to the MHC molecule, while glutamic acid at position 73 is also required for a proliferative response in Th1 and Th2 clones. Secondary T cell contact residues have been identified at positions 69, 70, and 76.

T Cell Activation Signaling Pathway

References

- 1. Complete dissection of the Hb(64-76) determinant using T helper 1, T helper 2 clones, and T cell hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. academic.oup.com [academic.oup.com]

- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Hemoglobin (64-76) for In-Vitro T Cell Proliferation Assays

Introduction

Hemoglobin (64-76) is a peptide fragment derived from the beta-chain of murine hemoglobin. It is a well-characterized immunogenic peptide used extensively in immunological research to study T cell activation, proliferation, and differentiation.[1][2] This peptide is specifically recognized by T cells in the context of the Major Histocompatibility Complex (MHC) class II molecule I-Ek.[3][4] The availability of T cell clones and hybridomas with specific reactivity to Hb(64-76) makes it a valuable tool for dissecting the molecular and cellular mechanisms of T cell responses.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hemoglobin (64-76) in in-vitro T cell proliferation assays.

Mechanism of Action

Hemoglobin (64-76) functions as a T cell epitope, meaning it is the specific part of the antigen that is recognized by the T cell receptor (TCR). For T cell activation to occur, the Hb(64-76) peptide must be presented by an antigen-presenting cell (APC) on an MHC class II molecule. The trimolecular complex of the TCR, the Hb(64-76) peptide, and the MHC class II molecule initiates a signaling cascade within the T cell, leading to cellular activation, cytokine production, and proliferation.

Key amino acid residues within the Hb(64-76) sequence are critical for its function. Asparagine at position 72 is the primary T cell contact residue, and its substitution can abrogate T cell activation. Phenylalanine at position 71 plays a role in binding to the MHC molecule.

Applications

-

Studying T Cell Activation and Proliferation: Hb(64-76) is a potent stimulator of specific T cell clones and can be used to investigate the signaling pathways and molecular requirements for T cell proliferation.

-

Investigating T Helper Cell Differentiation: The peptide can be used to activate and expand Th1 and Th2 cell clones, allowing for the study of the factors that govern their differentiation and function.

-

Screening for Immunomodulatory Compounds: In-vitro T cell proliferation assays using Hb(64-76) can serve as a platform to screen for drugs that enhance or suppress T cell responses.

-

T Cell Anergy and Tolerance Research: Altered peptide ligands (APLs) of Hb(64-76), with substitutions at key residues, can be used to induce T cell anergy (a state of unresponsiveness) and study the mechanisms of peripheral tolerance.

Data Presentation

The following tables summarize quantitative data from representative studies using Hemoglobin (64-76) in T cell proliferation assays.

Table 1: Effective Concentrations of Hemoglobin (64-76) for T Cell Proliferation

| T Cell Type | Antigen Presenting Cell (APC) | Effective Concentration Range (µM) | Optimal Concentration (µM) | Readout | Reference |

| PL.17 T cell clone | DCEK Hi-7 fibroblast APC line | 0.1 - 100 | Not specified | [3H]Thymidine incorporation | |

| 3.L2 T cells | Splenocytes | 0.003 - 1.0 | Not specified | [3H]Thymidine incorporation | |

| Clone I (Th0 clone) | Live APCs | 0.1 (for anergy induction) | Not specified | Proliferation Assay |

Table 2: Representative Proliferation Data

| T Cell Type | Stimulus | Concentration (µM) | Proliferation (cpm) | Reference |

| Naive 3.L2 T cells | Hb(64-76) | Not specified | ~17,000 | |

| Purified T cells | Hb(64-76) | 0.01 | ~20,000 | |

| Purified T cells | Hb(64-76) | 0.1 | ~40,000 | |

| Purified T cells | Hb(64-76) | 1 | ~60,000 |

Experimental Protocols

Protocol 1: Standard In-Vitro T Cell Proliferation Assay using [3H]Thymidine Incorporation

This protocol describes a standard method for measuring T cell proliferation in response to Hemoglobin (64-76) using the incorporation of radiolabeled thymidine.

Materials:

-

Hemoglobin (64-76) peptide

-

T cells specific for Hb(64-76) (e.g., 3.L2 T cell clone or splenocytes from a 3.L2 TCR transgenic mouse)

-

Antigen-Presenting Cells (APCs) (e.g., irradiated splenocytes)

-

Complete RPMI 1640 medium (supplemented with 10% fetal calf serum, 2-mercaptoethanol, L-glutamine, and antibiotics)

-

96-well flat-bottom tissue culture plates

-

[3H]Thymidine

-

Cell harvester

-

Scintillation counter

Methodology:

-

Prepare APCs: Irradiate splenocytes to prevent their proliferation.

-

Plate APCs: Seed 5 x 105 irradiated splenocytes per well in a 96-well plate.

-

Prepare Peptide Dilutions: Prepare a serial dilution of the Hemoglobin (64-76) peptide in complete RPMI 1640 medium. A typical concentration range to test would be from 0.01 to 100 µM.

-

Add Peptide to Wells: Add the diluted peptide to the wells containing the APCs. Include a "no peptide" control.

-

Add T cells: Add 4 x 105 T cells to each well.

-

Incubate: Culture the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Pulse with [3H]Thymidine: Add 0.4 µCi of [3H]thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest and Measure: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T cell proliferation.

Visualizations

Signaling Pathway

Caption: T Cell Activation by Hemoglobin (64-76).

Experimental Workflow

Caption: In-Vitro T Cell Proliferation Assay Workflow.

References

- 1. Complete dissection of the Hb(64-76) determinant using T helper 1, T helper 2 clones, and T cell hybridomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hb(64-76) epitope binds in different registers and lengths to I-Ek and I-Ak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I-Ep-bound self-peptides: identification, characterization, and role in alloreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: MHC Class II Binding Assay for Hemoglobin (64-76) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of peptides to Major Histocompatibility Complex (MHC) class II molecules is a critical step in the adaptive immune response, leading to the activation of CD4+ T helper cells. The quantitative assessment of this binding is crucial for identifying potential T-cell epitopes for vaccine development, understanding autoimmune diseases, and de-immunizing therapeutic proteins. The murine hemoglobin peptide, residues 64-76 (Hb(64-76)), is a well-characterized T-cell epitope known to bind to the murine MHC class II molecules I-A^k and I-E^k, making it an excellent model peptide for MHC binding studies.[1]

This document provides a detailed protocol for determining the binding affinity of the Hemoglobin (64-76) peptide to MHC class II molecules using a fluorescence polarization (FP)-based competition assay. This high-throughput method measures the ability of a test peptide to displace a fluorescently labeled probe peptide from the MHC binding groove, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Principle of the Assay

The fluorescence polarization-based MHC binding assay is a competitive assay that measures the interaction between a fluorescently labeled peptide (probe) and a soluble MHC class II molecule in the presence of an unlabeled competitor peptide (e.g., Hemoglobin (64-76)). The principle relies on the observation that the rotational motion of a small fluorescent peptide is fast, resulting in low fluorescence polarization. When the fluorescent peptide binds to the much larger MHC molecule, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization.

In the competition assay, a fixed concentration of MHC and fluorescent probe peptide are incubated with varying concentrations of the unlabeled test peptide. The test peptide will compete with the fluorescent probe for binding to the MHC molecule. A high-affinity test peptide will effectively displace the fluorescent probe, resulting in a decrease in fluorescence polarization. By measuring the change in fluorescence polarization across a range of test peptide concentrations, a competition curve can be generated, and the IC50 value can be determined. The IC50 is the concentration of the test peptide required to inhibit 50% of the binding of the fluorescent probe to the MHC molecule.

Peptide Information

-

Peptide Name: Hemoglobin (64-76)

-

Sequence (Single-Letter Code): GKKVITAFNEGLK

-

Molecular Weight: Approximately 1404.69 g/mol

Quantitative Binding Data

The binding affinity of a peptide to an MHC molecule is typically reported as the IC50 value. While the Hemoglobin (64-76) peptide is known to bind to I-A^k and I-E^k, specific IC50 values are not consistently reported across the literature and are best determined experimentally using the protocol provided below. For illustrative purposes, the following table demonstrates how such data should be presented.

| MHC Allele | Peptide Sequence | IC50 (µM) | Reference |

| I-A^k | GKKVITAFNEGLK | To be determined | N/A |

| I-E^k | GKKVITAFNEGLK | To be determined | N/A |

Note: The IC50 values for Hemoglobin (64-76) should be determined experimentally. The table above serves as a template for data presentation.

Experimental Protocol: Fluorescence Polarization-Based MHC Class II Binding Assay

This protocol is adapted from established fluorescence polarization-based competition assays.

Materials and Reagents

-

Soluble recombinant MHC class II molecules (e.g., I-A^k, I-E^k)

-

Hemoglobin (64-76) peptide (unlabeled)

-

High-affinity fluorescently labeled probe peptide (e.g., with Alexa Fluor 488) specific for the MHC allele of interest

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20

-

Competition Buffer: Citrate-phosphate buffer, pH 5.5

-

Black, non-binding 96-well or 384-well plates

-

Fluorescence polarization plate reader equipped with appropriate filters for the chosen fluorophore (e.g., 485 nm excitation, 520 nm emission for Alexa Fluor 488)

Experimental Workflow Diagram

Caption: Experimental workflow for the MHC binding assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare all buffers and store them at 4°C.

-

Reconstitute the lyophilized unlabeled Hemoglobin (64-76) peptide and the fluorescently labeled probe peptide in a suitable solvent (e.g., DMSO or water) to create concentrated stock solutions.

-

Determine the concentration of the peptide stocks accurately using a method such as UV spectrophotometry or amino acid analysis.

-

Aliquot and store peptide stocks at -20°C or -80°C.

-

Thaw the soluble MHC class II molecules on ice.

-

-

Assay Setup (96-well plate format):

-

Prepare a serial dilution of the unlabeled Hemoglobin (64-76) peptide in Competition Buffer. A typical starting concentration is 100 µM with 1:5 serial dilutions.

-

In each well of the black microplate, add the following components to a final volume of 100 µL:

-

50 µL of Competition Buffer containing the appropriate concentration of the unlabeled Hemoglobin (64-76) peptide (or buffer only for control wells).

-

25 µL of soluble MHC class II molecule diluted in Competition Buffer (final concentration is typically 50-200 nM, to be optimized for each allele).

-

25 µL of the fluorescently labeled probe peptide diluted in Competition Buffer (final concentration is typically 10-50 nM, to be optimized).

-

-

Control Wells:

-

No competitor control (Maximum polarization): Contains MHC, fluorescent probe, and buffer instead of the unlabeled peptide.

-

No MHC control (Minimum polarization): Contains fluorescent probe and buffer only.

-

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Allow the plate to equilibrate to room temperature for 15-30 minutes before reading.

-

Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the relative binding for each concentration of the Hemoglobin (64-76) peptide using the following formula: Relative Binding (%) = [(FP_sample - FP_min) / (FP_max - FP_min)] * 100 Where:

-

FP_sample is the fluorescence polarization of the well with the competitor peptide.

-

FP_min is the fluorescence polarization of the well with no MHC.

-

FP_max is the fluorescence polarization of the well with no competitor peptide.

-

-

Plot the Relative Binding (%) against the logarithm of the Hemoglobin (64-76) peptide concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

MHC Class II Antigen Presentation and T-Cell Activation Pathway

The binding of the Hemoglobin (64-76) peptide to an MHC class II molecule is the initial step in a cascade of events leading to T-cell activation. The following diagram illustrates this pathway.

Caption: MHC Class II antigen presentation and T-cell activation pathway.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of the binding of the Hemoglobin (64-76) peptide to MHC class II molecules using a fluorescence polarization-based competition assay. This robust and high-throughput method is invaluable for researchers in immunology and drug development for the characterization of peptide-MHC interactions. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological pathway.

References

Application Notes and Protocols for the In Vivo Use of Hemoglobin (64-76) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals in Immunology

Introduction